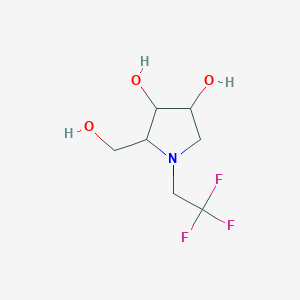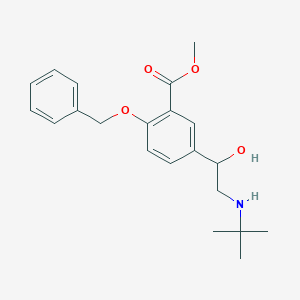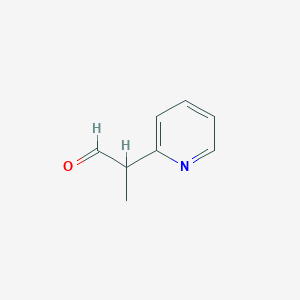![molecular formula C7H9N3O2S B066076 3-methyl-3,4-dihydro-2H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide CAS No. 163136-62-7](/img/structure/B66076.png)
3-methyl-3,4-dihydro-2H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-3,4-dihydro-2H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound with a molecular formula of C7H8N2O2S. It is also known as metiamide and is a derivative of histamine H2 receptor antagonist. This chemical compound has been widely studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 3-methyl-3,4-dihydro-2H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with the histamine H2 receptor. It acts as a competitive antagonist of the histamine H2 receptor, thereby blocking the action of histamine on the receptor. This leads to a reduction in the production of gastric acid and the prevention of gastric ulcers.
Efectos Bioquímicos Y Fisiológicos
3-methyl-3,4-dihydro-2H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide has been shown to have a number of biochemical and physiological effects. It has been found to reduce the secretion of gastric acid, increase mucosal blood flow, and reduce the risk of gastric ulceration. It has also been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for a range of inflammatory and painful conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-methyl-3,4-dihydro-2H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide in lab experiments include its well-established mechanism of action, its ability to reduce gastric acid secretion, and its anti-inflammatory and analgesic effects. However, limitations include its potential toxicity and the need for careful dosing to avoid adverse effects.
Direcciones Futuras
There are a number of potential future directions for research on 3-methyl-3,4-dihydro-2H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide. These include further studies on its anti-inflammatory and analgesic effects, its potential use as a treatment for respiratory disorders, and its potential use in combination with other drugs for the treatment of gastric ulcers. Further research is also needed to determine the optimal dosing and administration of this compound in order to minimize the risk of adverse effects.
Aplicaciones Científicas De Investigación
3-methyl-3,4-dihydro-2H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, analgesic, and anti-ulcer properties. It has also been studied for its potential use as a treatment for gastric ulcers, asthma, and other respiratory disorders.
Propiedades
Número CAS |
163136-62-7 |
|---|---|
Nombre del producto |
3-methyl-3,4-dihydro-2H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide |
Fórmula molecular |
C7H9N3O2S |
Peso molecular |
199.23 g/mol |
Nombre IUPAC |
3-methyl-3,4-dihydro-2H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide |
InChI |
InChI=1S/C7H9N3O2S/c1-5-9-6-3-2-4-8-7(6)13(11,12)10-5/h2-5,9-10H,1H3 |
Clave InChI |
WEARCONSHKAHEI-UHFFFAOYSA-N |
SMILES |
CC1NC2=C(N=CC=C2)S(=O)(=O)N1 |
SMILES canónico |
CC1NC2=C(N=CC=C2)S(=O)(=O)N1 |
Sinónimos |
2H-Pyrido[3,2-e]-1,2,4-thiadiazine,3,4-dihydro-3-methyl-,1,1-dioxide(9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

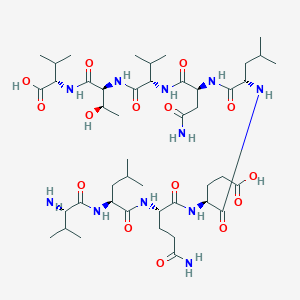
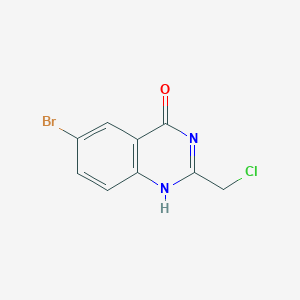
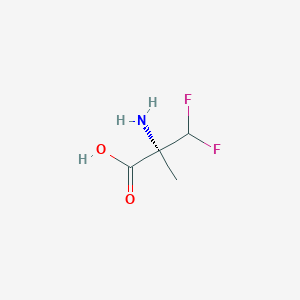
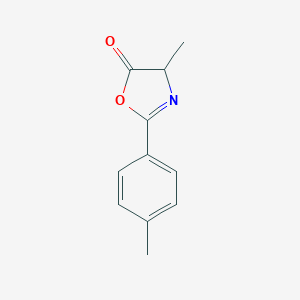

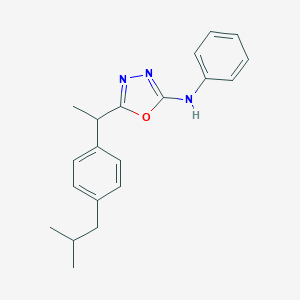
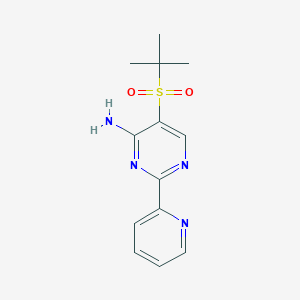
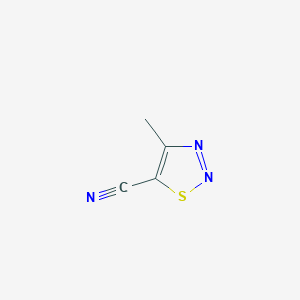
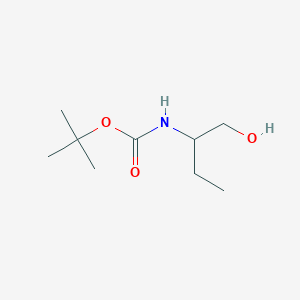
![Carbamic acid, [(1R,3S)-3-ethenylcyclopentyl]-, 1,1-dimethylethyl ester, rel-](/img/structure/B66017.png)
